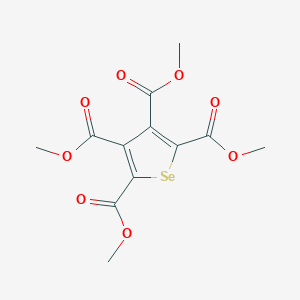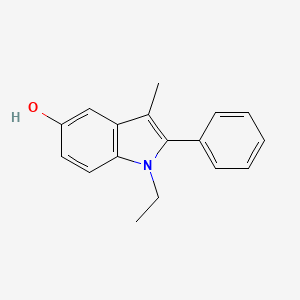
1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with a suitable cyclohexanone derivative in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole compound .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step processes that are optimized for high yield and purity. The use of microwave irradiation and one-pot, multi-component reactions can enhance the efficiency of the synthesis. These methods are advantageous as they reduce reaction times, minimize by-products, and are cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydroindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, dihydroindoles, and quinonoid derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The compound’s effects are mediated through its ability to interact with cellular signaling pathways, influencing gene expression and protein function .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-phenylindole: Similar structure but lacks the ethyl group at the nitrogen atom.
2-Phenylindole: Lacks both the ethyl and methyl groups.
1-Ethyl-2-phenylindole: Similar but lacks the methyl group at the 3-position.
Uniqueness
1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups at the nitrogen and 3-position, respectively, enhances its reactivity and potential biological activity compared to other indole derivatives .
Propiedades
Número CAS |
113738-77-5 |
|---|---|
Fórmula molecular |
C17H17NO |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
1-ethyl-3-methyl-2-phenylindol-5-ol |
InChI |
InChI=1S/C17H17NO/c1-3-18-16-10-9-14(19)11-15(16)12(2)17(18)13-7-5-4-6-8-13/h4-11,19H,3H2,1-2H3 |
Clave InChI |
AKCIATRDGHFOCR-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)O)C(=C1C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid](/img/structure/B14294234.png)
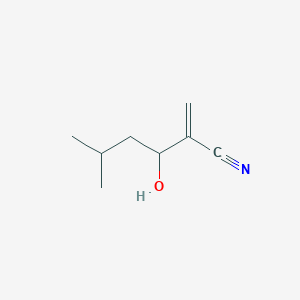
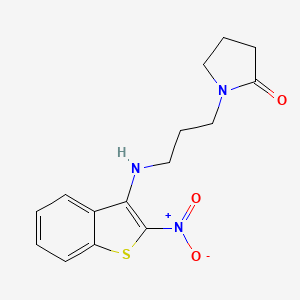
![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)

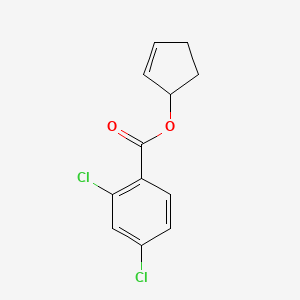

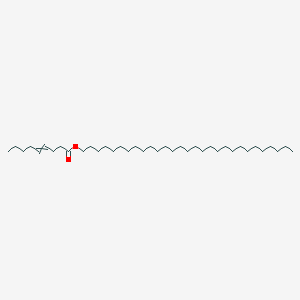
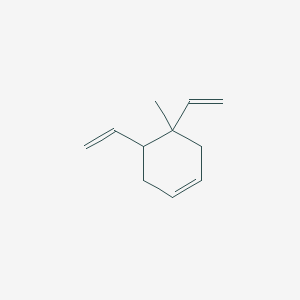
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
